N-[2-(diethylamino)ethyl]-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide
Overview
Description
N-[2-(diethylamino)ethyl]-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide, also known as URB597, is a synthetic compound that acts as a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down anandamide, an endocannabinoid that plays a crucial role in pain regulation, mood, and appetite. URB597 has been extensively studied for its potential therapeutic applications in pain management, anxiety, and depression.
Mechanism of Action
N-[2-(diethylamino)ethyl]-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide acts as a selective inhibitor of FAAH, which is responsible for breaking down anandamide. By inhibiting FAAH, this compound increases the levels of anandamide in the brain, which leads to a reduction in pain and anxiety. Anandamide also plays a role in the reward system of the brain, which is why this compound has been studied for its potential use in the treatment of drug addiction.
Biochemical and physiological effects:
This compound has been shown to increase the levels of anandamide in the brain, which leads to a reduction in pain and anxiety. Anandamide also plays a role in the reward system of the brain, which is why this compound has been studied for its potential use in the treatment of drug addiction. This compound has also been shown to have anti-inflammatory effects and may have potential therapeutic applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(diethylamino)ethyl]-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide in lab experiments is its selectivity for FAAH, which allows for the specific inhibition of anandamide breakdown. However, this compound has a short half-life and may require multiple doses to maintain its effects. This compound also has limited solubility in water, which may make it difficult to use in certain experiments.
Future Directions
For the study of N-[2-(diethylamino)ethyl]-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide include further exploration of its potential therapeutic applications in pain management, anxiety, and depression. This compound may also have potential use in the treatment of drug addiction and inflammatory diseases. Research may also focus on developing more potent and selective FAAH inhibitors that have longer half-lives and better solubility in water.
Scientific Research Applications
N-[2-(diethylamino)ethyl]-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide has been extensively studied for its potential therapeutic applications in pain management, anxiety, and depression. It has been shown to increase the levels of anandamide in the brain, which leads to a reduction in pain and anxiety. This compound has also been studied for its potential use in the treatment of drug addiction, as anandamide plays a role in the reward system of the brain.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O2/c1-3-28(4-2)19-18-26-23(29)20-12-14-22(15-13-20)27-24(30)25(16-8-9-17-25)21-10-6-5-7-11-21/h5-7,10-15H,3-4,8-9,16-19H2,1-2H3,(H,26,29)(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVHOTLUOMGGJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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